2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N2O and its molecular weight is 249.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Without specific studies, it’s hard to identify the exact targets of this compound. Benzoxazoles, a class of compounds it belongs to, are known to interact with various biological targets, including enzymes and receptors, and exhibit a wide range of biological activities .
Mode of Action
The mode of action would depend on the specific biological target the compound interacts with. Generally, benzoxazoles can act as inhibitors or activators of their targets, altering their function and leading to downstream effects .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. Benzoxazoles have been found to affect various biochemical pathways, including signal transduction, gene expression, and metabolic pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Some benzoxazoles have been found to exhibit antifungal activity .
Properties
IUPAC Name |
2-(4-methyl-1,3-benzoxazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.2ClH/c1-7-3-2-4-8-10(7)12-9(13-8)5-6-11;;/h2-4H,5-6,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVMZOWXJABPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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